Estradiol valerate is a common form of estrogen used in MHT for women experiencing symptoms like hot flashes, vaginal dryness, and sleep problems after menopause. Research shows it can effectively alleviate these symptoms and improve bone health A Clinical Study of the Effect of Estradiol Valerate on Sleep Disorders, Negative Emotions, and Quality of Life in Perimenopausal Women - NCBI: .
Estrogen plays a crucial role in bone health, and its decline after menopause can lead to osteoporosis. Studies demonstrate that EV administration can suppress bone remodeling and potentially reduce bone loss in women who have undergone surgical menopause Effects of early estradiol valerate administration on bone turnover markers in surgically induced menopausal women: .
In some cases, blocking estrogen production can be a treatment for prostate cancer. EV can be used in high doses to achieve this by suppressing the function of the hypothalamus-pituitary-gonadal axis Estradiol valerate - Wikipedia: .
Estradiol valerate is also being investigated as a component of combined oral contraceptives (COCs). Research suggests that it may have a more favorable effect on inflammatory markers compared to synthetic estrogens like ethinyl estradiol Estradiol Valerate in COC Has More Favorable Inflammatory Profile Than Synthetic Ethinyl Estradiol: A Randomized Trial | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic: .
While estrogen can promote the growth of some breast cancers, low-dose EV therapy is being explored as a potential treatment for women who have developed resistance to aromatase inhibitors, another form of hormone therapy for breast cancer Estradiol valerate - Wikipedia: .
Estradiol valerate is chemically classified as an ester of estradiol with the formula C23H32O3 and a molecular weight of approximately 356.4984 g/mol . It is known by various names, including 17β-estradiol valerate and estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-pentanoate . As an estrogenic compound, it acts as an agonist of the estrogen receptor but has a lower affinity for the receptor compared to estradiol itself. Estradiol valerate is typically administered via intramuscular injection or oral tablets .
Once injected intramuscularly, EV is converted to estradiol through hydrolysis. Estradiol then binds to estrogen receptors in various tissues throughout the body, primarily the uterus, breasts, vagina, and bones. This binding triggers a cascade of cellular events that exert estrogenic effects, such as:
Upon administration, estradiol valerate undergoes hydrolysis to release estradiol and valeric acid. This process occurs in the liver and other tissues through the action of esterases . The cleavage of the ester bond leads to the formation of estradiol, which then exerts its biological effects by binding to estrogen receptors. The metabolic pathway also involves conversion to various metabolites, including estrone and estriol, through hydroxylation reactions facilitated by cytochrome P450 enzymes .
Estradiol valerate exhibits biological activity primarily through its conversion to estradiol. Estradiol is crucial for the development and maintenance of female reproductive tissues and secondary sexual characteristics. It influences numerous physiological processes such as menstrual cycle regulation and bone density maintenance. The half-life of estradiol valerate varies depending on the route of administration; for instance, intramuscular injections can have a half-life ranging from 1.2 to 7.2 days .
The synthesis of estradiol valerate typically involves the esterification of estradiol with valeric acid. This reaction can be catalyzed by acid catalysts under controlled conditions to yield estradiol valerate efficiently. The process may utilize techniques such as refluxing or microwave-assisted synthesis to enhance yields and reduce reaction times .
Estradiol valerate is predominantly used in hormone replacement therapy for menopausal women to alleviate symptoms associated with estrogen deficiency. It is also employed in contraceptive formulations due to its estrogenic properties. Additionally, it plays a role in treating certain hormonal disorders and conditions like endometriosis or polycystic ovary syndrome .
Estradiol valerate interacts with several metabolic pathways in the body. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . Drug interactions may occur with substances that induce or inhibit these enzymes. For example, inducers like St. John’s Wort can reduce plasma concentrations of estradiol valerate, potentially diminishing its therapeutic effects . Conversely, inhibitors such as ketoconazole may increase its levels.
Estradiol valerate shares structural similarities with various other estrogens but has distinct characteristics that set it apart:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Estradiol | C18H24O2 | Natural estrogen with high receptor affinity |
Estradiol acetate | C20H26O3 | More potent than estradiol due to acetyl group |
Estradiol benzoate | C23H28O3 | Used for similar therapeutic purposes |
Estrone | C18H22O2 | A weaker estrogen compared to estradiol |
Ethinyl estradiol | C20H24O2 | Synthetic form with higher bioavailability |
Estradiol cypionate | C23H30O3 | Longer duration of action than estradiol valerate |
Uniqueness: Estradiol valerate's unique feature lies in its ester structure that allows for gradual release of estradiol upon hydrolysis, providing a sustained effect compared to other estrogens that may have more immediate impacts.
Reverse-phase high performance liquid chromatography represents the predominant analytical approach for estradiol valerate purity assessment, with multiple validated methodologies demonstrating exceptional performance characteristics. The most widely implemented system utilizes a Zorbax Eclipse XDB C8 column (150×4.6 millimeters, 5 micrometers particle size) coupled with gradient elution employing acetonitrile-methanol and water mobile phases [1]. This configuration achieves superior separation efficiency with detection wavelengths optimized at 220 nanometers, providing enhanced sensitivity for trace-level impurity detection.
Alternative column chemistries have demonstrated comparable analytical performance, particularly the microBondapak Phenyl 5-micrometer column (3.9×30 millimeters), which operates under isocratic conditions using acetonitrile:water (80:20 volume/volume) at 0.8 milliliters per minute flow rate [2] [3]. This system achieves retention times of 2.262 minutes for estradiol valerate, with linearity established across the concentration range of 0.04-0.12 milligrams per milliliter. Recovery studies indicate mean values of 80.0 percent, demonstrating acceptable accuracy for pharmaceutical quality control applications.
Method validation parameters consistently meet International Conference on Harmonisation guidelines, with correlation coefficients exceeding 0.9996 across all linear ranges [1]. The photodiode array detection system provides additional spectral confirmation capability, enabling real-time peak purity assessment during chromatographic analysis. Recovery percentages ranging from 99.2 to 100.8 percent with relative standard deviations below 2.0 percent confirm method precision and accuracy [1].
Advanced column technologies incorporating specialized stationary phases have expanded analytical capabilities. The amino-bonded phase column (250×4.6×5 micrometers) operating with acetonitrile:water (70:30 volume/volume) mobile phase demonstrates excellent selectivity for estradiol valerate and related compounds [4]. Detection at 279 nanometers provides optimal sensitivity while minimizing interference from pharmaceutical excipients commonly encountered in formulated products.
Gas chromatography-mass spectrometry protocols for estradiol valerate analysis have evolved to address the unique challenges associated with complex biological and pharmaceutical matrices. The most sensitive approaches employ trimethylsilyl derivatization coupled with mass fragmentographic detection, achieving limits of detection at the picogram per milliliter level [5]. These methods utilize 3-foot by 3-millimeter columns packed with 1.5 percent OV-1 stationary phase, operated under temperature programming from 200 to 260 degrees Celsius at 10 degrees Celsius per minute increments.
Molecular ion detection at mass-to-charge ratio 416 provides definitive identification of trimethylsilyl-derivatized estradiol valerate, with characteristic fragmentation patterns enabling structural confirmation [5]. The method demonstrates exceptional sensitivity with minimum detectable limits of approximately 2 picograms for direct injection, translating to nanogram per milliliter quantification capabilities in biological matrices following appropriate sample preparation.
Alternative mass spectrometric approaches utilize atmospheric pressure chemical ionization coupled with multiple reaction monitoring for enhanced specificity [6]. These systems employ solid phase extraction for sample cleanup, followed by ultra-performance liquid chromatography separation on ACQUITY UPLC BEH C18 columns. Detection limits of 7 micrograms per kilogram in feed matrices demonstrate the method's applicability to trace-level residue analysis with recovery percentages consistently ranging from 96.5 to 102.0 percent.
Advanced derivatization strategies incorporating dansyl chloride have demonstrated significant sensitivity improvements for electrospray ionization mass spectrometry [7]. This approach generates positively charged derivatives with enhanced ionization efficiency, enabling detection at sub-picogram levels in human serum matrices. The dansylated estradiol valerate exhibits characteristic fragmentation at mass-to-charge ratios 171.25 and 156.20, providing diagnostic ion pairs for quantitative analysis.
Nuclear magnetic resonance spectroscopy provides unparalleled structural characterization capabilities for estradiol valerate, with both proton and carbon-13 nuclei yielding distinctive spectral fingerprints essential for identity confirmation and purity assessment. Proton nuclear magnetic resonance spectra acquired at 600 megahertz frequency in dimethyl sulfoxide-d6 reveal characteristic aromatic proton signals at 7.10, 6.53, and 6.60 parts per million, corresponding to the estradiol aromatic ring system [8].
The valerate ester moiety contributes distinctive methylene and methyl proton signals in the aliphatic region, with the pentanoyl chain exhibiting characteristic multipicity patterns enabling unambiguous structural assignment. Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation, provide definitive carbon-hydrogen connectivity information essential for complete structural elucidation [8].
Carbon-13 nuclear magnetic resonance spectroscopy delivers complementary structural information with exceptional chemical shift dispersion. Aromatic carbon signals appear at 156.25, 138.75, and 132.40 parts per million, reflecting the electronic environment of the phenolic estradiol core [8] [9]. The carbonyl carbon of the valerate ester typically resonates near 173 parts per million, providing definitive confirmation of ester functionality.
Specialized two-dimensional experiments enable comprehensive structural analysis without requiring isotopic labeling. Correlation spectroscopy experiments reveal proton-proton coupling patterns within the steroid framework, while heteronuclear multiple bond correlation provides through-bond connectivity information extending up to three bond distances [8]. These techniques collectively establish complete molecular connectivity tables essential for pharmaceutical identity testing.
Quantitative carbon-13 nuclear magnetic resonance approaches utilizing inverse-gated decoupling sequences enable direct purity assessment through integration ratio analysis. The method provides orthogonal purity determination complementing chromatographic approaches, with particular utility for detecting structurally related impurities that may co-elute under chromatographic conditions.
Mass spectrometric fragmentation analysis of estradiol valerate reveals distinctive structural diagnostic patterns essential for compound identification and quantitative analysis. Negative electrospray ionization generates the molecular anion at mass-to-charge ratio 271.14, which undergoes characteristic collision-induced dissociation to yield abundant fragment ions at 183.10, 169.20, and 145.10 [10] [11]. These fragmentation pathways primarily involve D-ring cleavage and water elimination reactions characteristic of the estrogen steroid framework.
The fragment ion at mass-to-charge ratio 183.10 represents the most abundant product ion utilized in multiple reaction monitoring quantitative assays, arising through a complex rearrangement mechanism involving steroid backbone cleavage [10]. Isotopic labeling studies using deuterated and carbon-13 labeled estradiol standards confirm the proposed fragmentation mechanism and establish the structural origin of diagnostic fragment ions.
Advanced mass spectrometric approaches utilizing silver cationization demonstrate enhanced structural specificity for estradiol derivatives. Silver adduct formation at mass-to-charge ratio 379.08 enables distinctive fragmentation patterns through carbon-carbon bond cleavages in the D-ring and side chain regions [12] [13]. This approach generates diagnostic product ions at 271.17 and 404.09, providing regioisomer-specific identification capabilities not achievable through conventional ionization methods.
Derivatization strategies employing dansyl chloride modification enhance ionization efficiency while generating characteristic fragmentation patterns. The dansylated estradiol valerate precursor ion at mass-to-charge ratio 506.30 fragments to yield diagnostic ions at 171.25 and 156.20, representing dansyl group-specific fragmentations [14]. These ion pairs provide enhanced sensitivity with sub-picogram detection limits essential for trace-level pharmaceutical and biological analysis.
Collision energy optimization studies reveal optimal fragmentation conditions for maximizing diagnostic ion abundance while maintaining precursor ion stability. Typical collision energies ranging from 33 to 50 electron volts provide optimal fragment ion production for quantitative analysis applications [14]. Higher collision energies result in excessive fragmentation leading to reduced sensitivity, while insufficient collision energy limits diagnostic fragment ion formation.
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